

Physicochemical Characteristics of FO-35 Lipid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FO-35**

Cat. No.: **B15601518**

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Introduction

FO-35 is an ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics.[1][2][3] Its unique physicochemical properties enable the efficient encapsulation and subsequent intracellular delivery of mRNA, making it a subject of significant interest in the field of drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **FO-35**, detailed experimental protocols for its handling and analysis, and visualizations of relevant biological and experimental pathways.

Physicochemical Properties

The distinct molecular structure of **FO-35** contributes to its function as an effective mRNA delivery vehicle. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Weight	1064.61 g/mol	[1]
Molecular Formula	C65H113N3O8	[1] [2] [3]
pKa	7.67	[2] [3]
Purity	≥98%	[2]
Solubility	≥10 mg/mL in methyl acetate	[2]
Stability	≥ 2 years at -20°C	[2]
Appearance	A solution in methyl acetate	[2]

Note: The melting point for **FO-35** is not readily available in the public domain.

Experimental Protocols

Precise and reproducible experimental methods are paramount for the successful application of **FO-35** in research and development. The following section details a standard protocol for lipid extraction, a fundamental procedure for the analysis of lipid-based formulations.

General Lipid Extraction Protocol (Modified Folch Method)

This method is widely used for the extraction of lipids from biological samples and can be adapted for the analysis of LNP formulations containing **FO-35**.

Materials:

- Sample containing the lipid (e.g., tissue homogenate, cell lysate, LNP formulation)
- Chloroform
- Methanol
- 1 M Potassium Chloride (KCl), 0.2 M Phosphoric acid solution

- Vortex mixer
- Centrifuge
- Glass vials

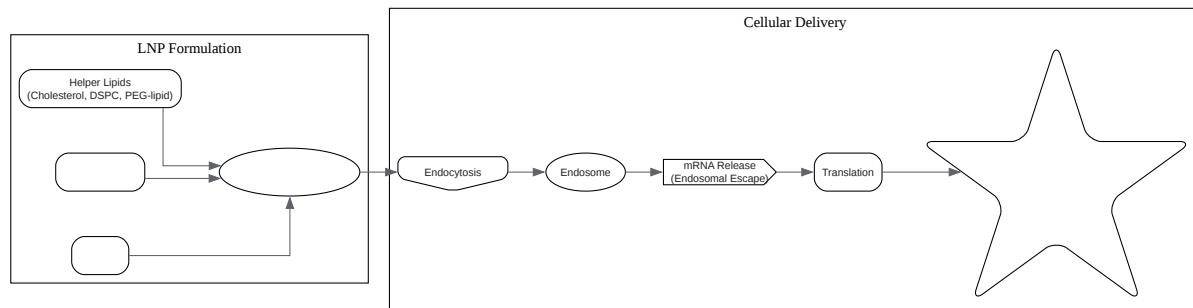
Procedure:

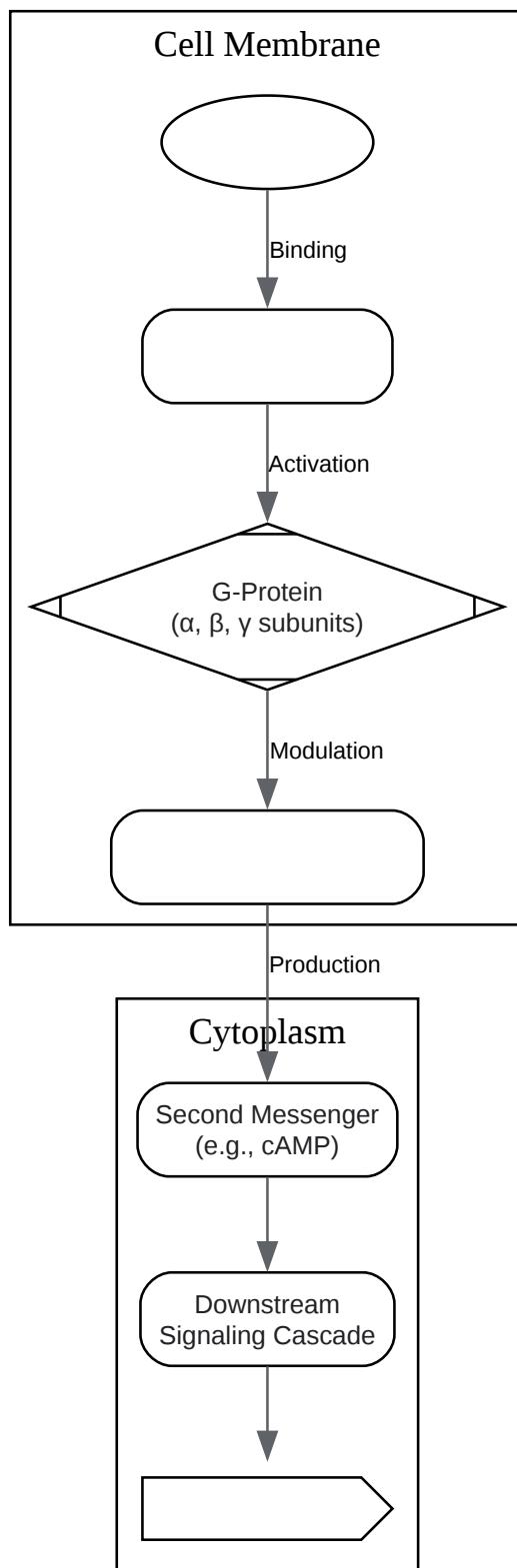
- Homogenization: Resuspend the sample in 5 volumes of a 1:1 (v/v) chloroform:methanol mixture. Vortex thoroughly until the sample is homogenized.
- Phase Separation: Add an equal volume of a 1 M KCl, 0.2 M Phosphoric acid solution to the homogenate and vortex again.
- Centrifugation: Centrifuge the sample at 10,000 x g for 2 minutes to separate the aqueous and organic phases.
- Lipid Collection: Carefully collect the bottom organic phase, which contains the lipids, using a glass pipette and transfer it to a clean glass vial.[\[4\]](#)

Note: This is a general protocol. For specific applications, optimization of solvent ratios and extraction steps may be necessary. A specific, validated protocol for the extraction and analysis of **FO-35** from complex matrices was not found in the available literature.

Visualizations

The following diagrams illustrate the role of **FO-35** in an LNP-based mRNA delivery system and a general signaling pathway relevant to lipid biology.





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- To cite this document: BenchChem. [Physicochemical Characteristics of FO-35 Lipid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601518#physicochemical-characteristics-of-fo-35-lipid>

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